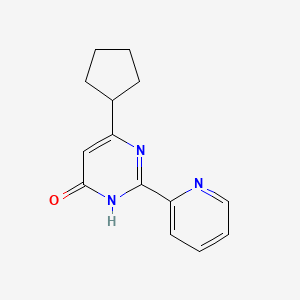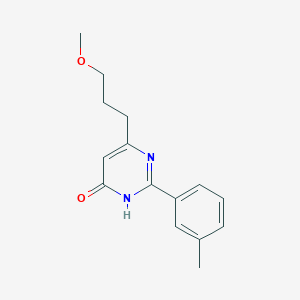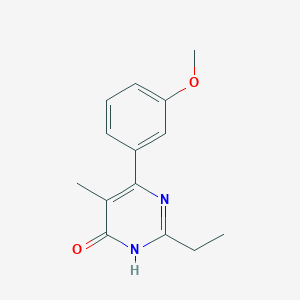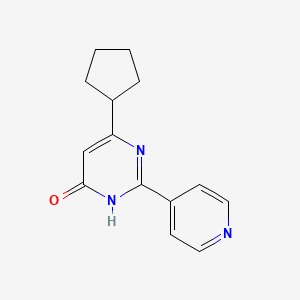
4-cyclopentyl-2-pyridin-2-yl-1H-pyrimidin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyclopentyl-2-pyridin-2-yl-1H-pyrimidin-6-one is a heterocyclic compound that features a pyrimidine ring fused with a pyridine ring and a cyclopentyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopentyl-2-pyridin-2-yl-1H-pyrimidin-6-one typically involves the following steps:
Formation of the pyrimidine ring: This can be achieved through a condensation reaction between a suitable pyridine derivative and a cyclopentyl-substituted amine.
Cyclization: The intermediate formed undergoes cyclization to form the pyrimidine ring.
Final modifications: Additional steps may include functional group modifications to achieve the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-cyclopentyl-2-pyridin-2-yl-1H-pyrimidin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
4-cyclopentyl-2-pyridin-2-yl-1H-pyrimidin-6-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-cyclopentyl-2-pyridin-2-yl-1H-pyrimidin-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-pyridin-2-yl-1H-pyrimidin-6-one: Lacks the cyclopentyl group, which may affect its biological activity.
4-cyclopentyl-2-pyridin-2-yl-1H-pyrimidin-4-one: Similar structure but with a different substitution pattern on the pyrimidine ring.
Uniqueness
4-cyclopentyl-2-pyridin-2-yl-1H-pyrimidin-6-one is unique due to the presence of the cyclopentyl group, which can influence its chemical and biological properties. This structural feature may enhance its binding affinity to specific targets or alter its reactivity in chemical reactions.
Properties
IUPAC Name |
4-cyclopentyl-2-pyridin-2-yl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c18-13-9-12(10-5-1-2-6-10)16-14(17-13)11-7-3-4-8-15-11/h3-4,7-10H,1-2,5-6H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHOKNYWQLYWFMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC(=O)NC(=N2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(NE)-N-[(1-ethylbenzimidazol-2-yl)methylidene]hydroxylamine](/img/structure/B7356262.png)
![6-[2-(2-Phenylethyl)pyrrolidin-1-yl]-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7356268.png)
![4-[5-(1-Phenylethyl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B7356275.png)
![6-[[2-(hydroxymethyl)piperidin-1-yl]methyl]-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7356289.png)

![2-[[1-(2-methylpropanoyl)piperidin-4-yl]amino]-3H-quinazolin-4-one](/img/structure/B7356296.png)

![N-[(1-hydroxycyclohexyl)methyl]-4-oxo-3H-quinazoline-2-carboxamide](/img/structure/B7356302.png)
![4-cyclopropyl-2-[(1-ethylimidazol-2-yl)methylsulfanyl]-1H-pyrimidin-6-one](/img/structure/B7356319.png)
![3-[[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]methylsulfanyl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7356326.png)
![3-[(2-Tert-butyl-1,3-thiazol-4-yl)methylsulfanyl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7356332.png)
![3-[2-[(E)-2-(1-benzothiophen-2-yl)ethenyl]-4-methyl-6-oxo-1H-pyrimidin-5-yl]propanoic acid](/img/structure/B7356338.png)

![N-ethyl-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]-N-phenylpropanamide](/img/structure/B7356373.png)
